molecular formula C13H12ClN3O2 B14347906 N-(4-Amino-2-hydroxyphenyl)-N'-(4-chlorophenyl)urea CAS No. 94054-15-6

N-(4-Amino-2-hydroxyphenyl)-N'-(4-chlorophenyl)urea

Katalognummer: B14347906
CAS-Nummer: 94054-15-6
Molekulargewicht: 277.70 g/mol
InChI-Schlüssel: QMXLIBUNMWOUPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Amino-2-hydroxyphenyl)-N’-(4-chlorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of both amino and hydroxyl groups in the phenyl rings makes this compound particularly interesting for its potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-2-hydroxyphenyl)-N’-(4-chlorophenyl)urea typically involves the reaction of 4-amino-2-hydroxyaniline with 4-chlorophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Amino-2-hydroxyphenyl)-N’-(4-chlorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the chlorine atom could result in various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of N-(4-Amino-2-hydroxyphenyl)-N’-(4-chlorophenyl)urea depends on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The presence of both amino and hydroxyl groups allows for hydrogen bonding and other interactions with biological targets, influencing the compound’s efficacy and selectivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-Amino-2-hydroxyphenyl)-N’-(4-methylphenyl)urea
  • N-(4-Amino-2-hydroxyphenyl)-N’-(4-nitrophenyl)urea
  • N-(4-Amino-2-hydroxyphenyl)-N’-(4-fluorophenyl)urea

Uniqueness

N-(4-Amino-2-hydroxyphenyl)-N’-(4-chlorophenyl)urea is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This compound may exhibit different biological activities or chemical properties compared to its analogs with different substituents on the phenyl ring.

Eigenschaften

CAS-Nummer

94054-15-6

Molekularformel

C13H12ClN3O2

Molekulargewicht

277.70 g/mol

IUPAC-Name

1-(4-amino-2-hydroxyphenyl)-3-(4-chlorophenyl)urea

InChI

InChI=1S/C13H12ClN3O2/c14-8-1-4-10(5-2-8)16-13(19)17-11-6-3-9(15)7-12(11)18/h1-7,18H,15H2,(H2,16,17,19)

InChI-Schlüssel

QMXLIBUNMWOUPU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1NC(=O)NC2=C(C=C(C=C2)N)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.